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Compound of Interest

Compound Name: 1-Phenylisatin

Cat. No.: B182504

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Phenylisatin (1-phenylindole-2,3-dione), a versatile heterocyclic compound with significant
applications in medicinal chemistry and organic synthesis. This document presents a detailed
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, supplemented by experimental protocols to aid in the replication and validation of these
findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1-Phenylisatin.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.68 d 7.7 1H H-7
7.61 t 7.8 1H H-5
7.55-7.48 m 3H H-3', H-4', H-5'
7.42 d 8.1 2H H-2', H-6'
7.19 t 7.5 1H H-6
6.90 d 8.0 1H H-4
- 13 i

Chemical Shift (8) ppm

Assignment

183.8 C-3(C=0)
157.5 C-2 (C=0)
150.8 C-7a
138.5 C-5

133.9 c-1

129.8 C-3, C-5'
129.2 c-4

126.7 Cc-2, C-6'
125.6 C-6

124.0 C-7

117.8 C-3a
1114 C-4
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Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

1738 Strong C=0 stretching (C-2 ketone)
1715 Strong C=0 stretching (C-3 ketone)
1608 Strong C=C aromatic stretching
1468 Medium C-H bending

1365 Medium C-N stretching

1184 Medium C-C stretching

758 Strong C-H out-of-plane bending
692 Strong C-H out-of-plane bending

IaMeA._Mass_SpgcimmeiLy Data

Relative Intensity (%)

Assignment

223 100 [M]* (Molecular lon)
195 85 [M-COJ*

167 40 [M-2COJ*

166 35 [C12HsN]*

139 20 [C11HA]*

91 30 [CeHsN]*

77 50 [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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'H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The
sample was dissolved in deuterated chloroform (CDCIs), and tetramethylsilane (TMS) was
used as an internal standard. For *H NMR, the spectral width was 8278 Hz with an acquisition
time of 3.94 seconds. For 13C NMR, a proton-decoupled spectrum was obtained with a spectral
width of 24038 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was
prepared as a potassium bromide (KBr) pellet.[1] The spectrum was recorded in the range of
4000-400 cm~* with a resolution of 4 cm™1,

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) method on a gas
chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The
sample was introduced via a direct insertion probe, and the source temperature was
maintained at 200°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 1-Phenylisatin.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-
Phenylisatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b182504?utm_src=pdf-body-img
https://www.benchchem.com/product/b182504?utm_src=pdf-body
https://www.benchchem.com/product/b182504?utm_src=pdf-body
https://www.benchchem.com/product/b182504?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 1-Phenylisatin | CL4HO9NOZ2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylisatin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182504+#spectroscopic-data-of-1-phenylisatin-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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